4,4'-Dichlorodiphenylmethane

Descripción general

Descripción

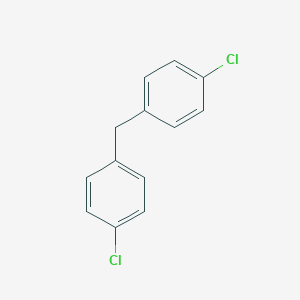

4,4’-Dichlorodiphenylmethane is an organic compound with the chemical formula C₁₃H₁₀Cl₂. It is a chlorinated derivative of diphenylmethane, where two hydrogen atoms in the diphenylmethane structure are replaced by chlorine atoms at the para positions. This compound is a colorless crystalline solid with a melting point of approximately 55.5°C and a boiling point of around 308.48°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4’-Dichlorodiphenylmethane involves the reaction of 4-chlorobenzyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 4,4’-Dichlorodiphenylmethane .

Another method involves the reduction of 4-chlorobenzophenone using a reducing agent like potassium borohydride or sodium borohydride to form 4-chlorobenzhydrol. This intermediate is then subjected to chlorination using hydrochloric acid to yield 4,4’-Dichlorodiphenylmethane .

Industrial Production Methods

Industrial production of 4,4’-Dichlorodiphenylmethane typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient conversion and minimize by-products.

Análisis De Reacciones Químicas

Oxidation to Benzophenone Derivatives

DCM undergoes oxidation to form 4,4'-dichlorobenzophenone, a precursor for fluorinated analogs :

Oxidation pathway :

Experimental data :

Halogen Exchange Fluorination

DCM serves as a substrate for synthesizing fluorinated analogs via halogen replacement:

Fluorination reaction :

| Fluorinating Agent | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| KF | Phase-transfer | 180–200°C | 82% | 98.5% |

| CsF | – | 160°C | 75% | 97.8% |

This route avoids hazardous CCl₄ and reduces aluminum waste by 40% compared to Friedel-Crafts acylation methods .

Competing Reaction Pathways

Mechanistic studies reveal competing pathways during synthesis :

Key intermediates :

-

Protonated p-aminobenzylaniline (PABAH⁺)

-

Protonated aminal (AMH⁺)

Energy barriers (G3MP2B3 calculations) :

| Step | ΔG‡ (kcal/mol) |

|---|---|

| PABAH⁺ formation | 18.7 |

| AMH⁺ formation | 22.4 |

| OABAH⁺ isomerization | 24.1 |

Para-chlorination dominates due to lower activation energy compared to ortho-substitution .

Aplicaciones Científicas De Investigación

Analytical Applications

4,4'-DDMU is primarily utilized in analytical chemistry due to its stability and reactivity. It serves as a standard in various analytical methods for detecting chlorinated compounds in environmental samples.

Key Analytical Uses:

- Environmental Monitoring : Used to assess the presence of chlorinated pollutants in water and soil samples.

- Food Safety Testing : Employed in the detection of contaminants in food products.

Environmental Impact Studies

The compound's persistence in the environment has made it a subject of extensive research regarding its ecological effects. Studies have shown that 4,4'-DDMU is toxic to aquatic organisms and can disrupt endocrine systems due to its structural similarities with other harmful chlorinated compounds.

Notable Findings:

- Toxicity Assessments : Research indicates that exposure to 4,4'-DDMU results in long-term adverse effects on aquatic life, necessitating careful monitoring of its environmental levels.

- Endocrine Disruption Potential : Its structural characteristics suggest potential endocrine-disrupting effects similar to those observed with other chlorinated organic pollutants.

Synthetic Applications

In synthetic organic chemistry, 4,4'-DDMU plays a crucial role in various chemical reactions and processes.

Synthesis Techniques:

- Reactions with Nucleophiles : The compound can react with nucleophiles to form new derivatives useful in pharmaceuticals and agrochemicals.

- Polymer Chemistry : Utilized as a building block in the synthesis of polymers and resins, enhancing material properties such as durability and resistance to degradation.

Case Study 1: Environmental Monitoring

A study conducted on water samples from agricultural runoff areas revealed significant levels of 4,4'-DDMU. The findings emphasized the need for stringent regulations concerning the use of chlorinated pesticides to mitigate environmental contamination.

Case Study 2: Toxicological Research

Research on the acute toxicity of 4,4'-DDMU on aquatic species demonstrated lethal concentrations affecting fish populations within a short exposure period. This study underscored the importance of assessing the ecological risks associated with this compound.

Mecanismo De Acción

The mechanism of action of 4,4’-Dichlorodiphenylmethane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the compound enhance its electrophilic nature, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Dichlorobenzophenone: A related compound where the methylene bridge is replaced by a carbonyl group.

4,4’-Diaminodiphenylmethane: A compound where the chlorine atoms are replaced by amino groups.

Diphenylmethane: The parent compound without any chlorine substitution.

Uniqueness

4,4’-Dichlorodiphenylmethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and makes it suitable for various synthetic applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4,4'-Dichlorodiphenylmethane (also known as MOCA, 4,4'-methylenebis(2-chloroaniline)) is an organic compound with significant industrial applications, particularly in the production of polyurethane and as a curing agent for epoxy resins. This article reviews its biological activity, focusing on its genotoxicity, carcinogenic potential, metabolic pathways, and case studies related to human exposure.

- Chemical Formula : CHClN

- Molecular Weight : 275.24 g/mol

- CAS Number : 101-14-4

Metabolism and Excretion

This compound undergoes extensive metabolism primarily in the liver. Key metabolic pathways include:

- N-hydroxylation : Catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA.

- Conjugation : Metabolites undergo conjugation with glucuronate or sulfate for excretion.

Studies in Sprague Dawley rats showed that after oral administration, approximately 68% of the compound was eliminated within 24 hours via urine and feces, with further retention in tissues observed over time .

Genotoxicity

The compound has demonstrated genotoxic effects in various studies:

- DNA Adduct Formation : MOCA forms adducts with DNA in urothelial cells and other tissues, indicating a potential mechanism for its carcinogenic effects .

- Microsomal Activation : In vitro studies using human liver microsomes have shown that MOCA can be activated to form DNA-reactive species through metabolic processes .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) classifies MOCA as possibly carcinogenic to humans (Group 2B). Evidence from animal studies indicates a strong correlation between MOCA exposure and the development of tumors:

- Animal Studies : Long-term studies have shown that rats exposed to MOCA developed various tumors, including liver adenomas and carcinomas, with significant dose-response relationships observed .

- Case Reports : Occupational exposure has been linked to bladder cancer and other malignancies in humans. A notable case involved a worker who experienced severe urinary tract symptoms following accidental exposure .

Case Studies

- Accidental Exposure : A polyurethane moulder accidentally sprayed with molten MOCA showed elevated urinary levels (1700 µg/L) shortly after exposure. This case highlights the acute toxicity and potential for systemic absorption following dermal contact .

- Occupational Studies : A cohort study involving 385 workers exposed to MOCA reported instances of atypical cells in urinary cytology tests. The long-term follow-up revealed low-grade papillary tumors in some individuals .

Summary of Biological Activity

The biological activity of this compound is characterized by its ability to form reactive metabolites capable of causing DNA damage and subsequent tumor formation. Its metabolism predominantly occurs in the liver, leading to various metabolites that may exert toxic effects on different organ systems.

| Biological Activity | Findings |

|---|---|

| Metabolism | Predominantly hepatic; forms reactive intermediates |

| Genotoxicity | DNA adducts formed; evidence from animal and human studies |

| Carcinogenicity | Evidence from animal studies; IARC Group 2B classification |

| Case Reports | Documented cases of bladder cancer linked to occupational exposure |

Q & A

Q. Basic: What standardized analytical methods are recommended for detecting 4,4'-Dichlorodiphenylmethane in environmental or synthetic material samples?

Answer:

The detection of this compound (MOCA) in environmental or synthetic materials typically employs gas chromatography-mass spectrometry (GC/MS) with derivatization. For water samples, solid-phase extraction (SPE) using OASIS HLB cartridges is recommended, followed by derivatization with MBTFA and analysis via GC/MS-SIM. Key monitor ions (e.g., m/z 423, 458, 244) are used for quantification, achieving a detection limit of 0.0080 μg/L and recovery rates of ~71% in river and seawater matrices . For synthetic surfaces (e.g., school tracks), standardized methods involve GC-electron capture negative chemical ionization mass spectrometry (GC-ECNI/MS) to quantify MOCA, with strict limits ≤1.0 g/kg in finished materials .

Q. Basic: What are the critical physical and chemical properties of this compound for laboratory handling and experimental design?

Answer:

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.15 g/mol | |

| Melting Point | 102–107°C | |

| Boiling Point | 202–214°C (0.3 mmHg) | |

| Density (20°C) | 1.440 g/cm³ | |

| Solubility | <0.1 g/100 mL in water (25°C) |

These properties inform storage conditions (e.g., room temperature, desiccated) and solvent selection (e.g., hexane for derivatization) .

Q. Advanced: How can researchers resolve discrepancies in quantification results when analyzing MOCA in complex matrices (e.g., biological tissues or polymer composites)?

Answer:

Discrepancies often arise from matrix interference or incomplete derivatization. Mitigation strategies include:

- Internal Standards : Use deuterated analogs (e.g., p-terphenyl-d14) to correct for recovery variability .

- Matrix-Matched Calibration : Prepare calibration curves in a matrix resembling the sample (e.g., spiked synthetic surface extracts) to account for suppression/enhancement effects .

- Validation Steps : Perform spike-and-recovery tests (e.g., 0.3 μg/L spikes in water) to validate method accuracy .

Q. Advanced: What methodologies are recommended for assessing the mutagenic potential of MOCA and its metabolites?

Answer:

Mutagenicity assays in human lymphoblastoid cells are widely used. For example:

- N-OH-MOCA Testing : Incubate cells with hydroxylated metabolites (e.g., 4-amino-4′-hydroxylamino-bis-3,3′-dichlorodiphenylmethane) and quantify DNA adducts or chromosomal aberrations .

- Metabolite Identification : Use HPLC with UV/electrochemical detection to track acetylated urinary metabolites, which correlate with exposure biomarkers .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to minimize inhalation risks due to its low vapor pressure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under 40 CFR Part 261 .

Q. Advanced: How can researchers optimize the extraction efficiency of MOCA from heterogeneous synthetic materials (e.g., polyurethane tracks)?

Answer:

- Solvent Selection : Use acetone or dichloromethane for Soxhlet extraction, validated in prefabricated surface layers .

- Ultrasonic Assistance : Enhance extraction efficiency by ultrasonicating samples at 40–60°C for 30 minutes .

- Particle Size Control : Grind samples to ≤13 µm to increase surface area and improve solvent penetration .

Q. Basic: What regulatory limits apply to MOCA in synthetic surfaces, and how are they enforced?

Answer:

Per Chinese standards (GB 36246-2018, GB/T 43564-2023), MOCA is restricted to ≤1.0 g/kg in finished synthetic surfaces (e.g., school tracks). Compliance is verified via:

- Sampling Protocols : Collect 3–5 specimens (100 mm × 100 mm) from different track sections .

- Third-Party Testing : Accredited labs use GC-ECNI/MS to confirm adherence .

Q. Advanced: What are the challenges in detecting trace MOCA metabolites in human biological samples, and how can they be addressed?

Answer:

Challenges include low metabolite concentrations and matrix complexity. Solutions involve:

- Derivatization : Convert polar metabolites (e.g., hydroxylamines) to volatile derivatives using MBTFA or BSTFA .

- High-Resolution MS : Employ Q-TOF or Orbitrap systems to distinguish metabolites from endogenous interferents .

- Enzymatic Hydrolysis : Use β-glucuronidase to release conjugated metabolites for accurate quantification .

Propiedades

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGSWLJZAKVBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059239 | |

| Record name | Bis(4-chlorophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-76-8, 25249-39-2 | |

| Record name | 4,4′-Dichlorodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(chlorophenyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025249392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dichlorodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-chlorophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[4-chlorobenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DICHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT223M491B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.